![molecular formula C21H22FN5O3 B6450416 2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 2548984-06-9](/img/structure/B6450416.png)

2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

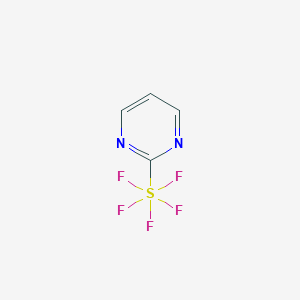

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a dimethyl oxazole ring, and a dihydropyrimidinone ring . It is related to a class of compounds known as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential applications in treating cancer .

Synthesis Analysis

The synthesis of similar compounds has been achieved through multicomponent reactions . These reactions often involve the combination of several reactants in a single step, leading to the formation of a complex product. In the case of this compound, it’s likely that its synthesis involves the coupling of the piperazine ring, the dimethyl oxazole ring, and the dihydropyrimidinone ring in a series of steps .Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The piperazine ring provides a basic nitrogen atom, the dimethyl oxazole ring introduces steric hindrance and electronic effects, and the dihydropyrimidinone ring contains a carbonyl group and a fluorine atom . These features could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the basic nitrogen atom in the piperazine ring could potentially participate in acid-base reactions . The carbonyl group in the dihydropyrimidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the piperazine ring could potentially make the compound basic . The fluorine atom in the dihydropyrimidinone ring could influence the compound’s polarity and reactivity .Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have demonstrated antibacterial properties. Researchers have explored their potential against various bacterial strains, including Mycobacterium tuberculosis. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives exhibited potent anti-tubercular activity .

Antifungal Activity

Imidazole compounds are also effective against fungal infections. They inhibit fungal enzymes, such as cytochrome P450, essential for ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes. Thus, imidazoles like metronidazole and tinidazole find use in treating fungal diseases .

Antiviral Properties

Certain imidazole derivatives possess antiviral activity. For example, enviroxime , containing an imidazole ring, exhibits antiviral effects. These compounds interfere with viral replication and have been investigated against various viruses .

Anti-Inflammatory Effects

Imidazole-based drugs may modulate inflammatory responses. Their mechanisms involve interactions with receptors or enzymes involved in inflammation pathways. Further research is ongoing to explore their potential in managing inflammatory conditions .

Antitumor Potential

Imidazole derivatives have shown promise as antitumor agents. Researchers have synthesized compounds with imidazole moieties and evaluated their cytotoxic effects against cancer cells. These compounds may interfere with cell division and induce apoptosis .

Antidiabetic Activity

Some imidazole derivatives exhibit antidiabetic properties. They may affect glucose metabolism, insulin sensitivity, or pancreatic function. These compounds are being investigated for their potential in managing diabetes .

Other Applications

Beyond the mentioned fields, imidazole derivatives have been explored for their antioxidant, anti-allergic, antipyretic, and ulcerogenic activities. Additionally, they play a crucial role in the structures of natural products like histidine, purine, and histamine .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it’s related to bromodomain inhibitors, which function by binding to bromodomains and preventing them from recognizing acetylated lysine residues . This can disrupt the function of bromodomain-containing proteins, potentially leading to anti-cancer effects .

Future Directions

Given the potential applications of bromodomain inhibitors in cancer treatment , future research could explore the biological activity of this compound in more detail. This could involve testing the compound in cellular and animal models of cancer, and potentially developing it into a drug candidate if it shows promising activity.

properties

IUPAC Name |

2-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]-5-fluoro-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O3/c1-13-16(14(2)30-25-13)12-17(28)26-8-10-27(11-9-26)21-23-19(18(22)20(29)24-21)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMORLICRTRRWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]-5-fluoro-4-phenyl-1H-pyrimidin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6450339.png)

![2-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6450340.png)

![2-(2-chlorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450346.png)

![2-(2,4-difluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450351.png)

![3-(2-fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450353.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine](/img/structure/B6450369.png)

![3-(4-fluoro-3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450372.png)

![2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450387.png)

![3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450395.png)

![4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6450399.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450410.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)

![2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450429.png)